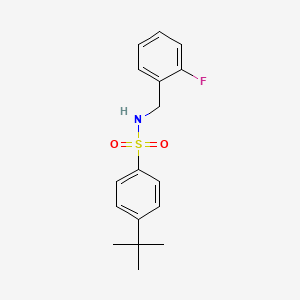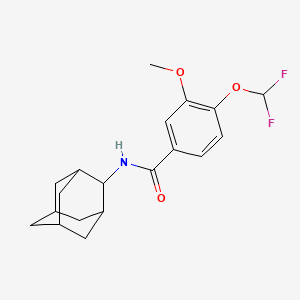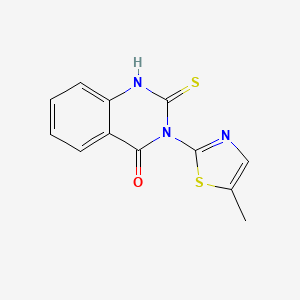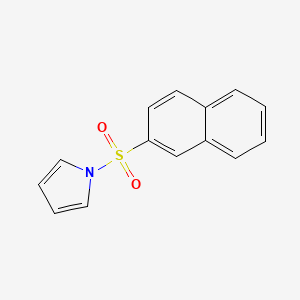
N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide, also known by its chemical formula C27H20N2O2, is a complex organic compound. It belongs to the quinoline class of molecules and contains both amide and carbonyl functional groups. The compound’s structure consists of a quinoline ring fused with a phenyl ring, along with a carbamide group attached to the phenyl moiety.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide. One common approach involves the condensation of 4-aminobenzamide with 4-methylbenzaldehyde, followed by cyclization to form the quinoline ring. The carbamoyl group is introduced through reaction with an isocyanate derivative.
Reaction Conditions: The synthesis typically proceeds under reflux conditions using appropriate solvents (such as ethanol or dichloromethane). Acidic or basic catalysts may be employed to facilitate the cyclization step. Precise reaction conditions depend on the specific synthetic pathway chosen.
Industrial Production: While industrial-scale production methods are not widely documented, laboratories and research facilities can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can participate in various chemical reactions:
Oxidation: The carbonyl group is susceptible to oxidation, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound may undergo nucleophilic substitution reactions at the carbamide or quinoline nitrogen atoms.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction), strong acids or bases (for cyclization), and various nucleophiles (for substitution) are commonly used.
Scientific Research Applications
N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential biological activity.
Biological Studies: It may serve as a fluorescent probe or ligand for specific receptors.
Industry: Its unique structure could be harnessed for materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action and relevant pathways.
Properties
CAS No. |
438472-55-0 |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)27-22)24(29)26-18-12-10-17(11-13-18)23(25)28/h2-14H,1H3,(H2,25,28)(H,26,29) |
InChI Key |
PZKOKFALKGNSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10976769.png)

![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976782.png)




![4-fluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10976801.png)
![4-propyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10976807.png)


![3-[(2-Methyl-5-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976826.png)
![2-{5-[(3,5-Dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976846.png)
![3-bromo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976857.png)
